4-(3-Bromophenyl)pyrrolidin-3-amine
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Overview
Description
4-(3-Bromophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 3-bromophenyl group Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzaldehyde with an amine and a suitable cyclizing agent can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(3-Bromophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The bromophenyl group can enhance binding affinity and selectivity towards certain targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic structure without the bromophenyl group.
3-Bromophenylamine: Lacks the pyrrolidine ring but contains the bromophenyl group.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
4-(3-Bromophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-(3-bromophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 |
InChI Key |
PVRUXOBLYRYVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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